molecular formula C9H10O5 B1208855 Methyl 3,4-dihydroxy-5-methoxybenzoate CAS No. 3934-86-9

Methyl 3,4-dihydroxy-5-methoxybenzoate

Cat. No. B1208855
CAS RN: 3934-86-9
M. Wt: 198.17 g/mol
InChI Key: LVVUKXKEXOTUPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3,4-dihydroxy-5-methoxybenzoate and related compounds involves multi-step chemical reactions. For instance, one method involves the reaction of 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with 3-(3methoxybenzyl)-benzaldehyde, itself synthesized by reacting 3-hydroxybenzaldehyde with 3-methoxybenzoyl chloride using triethylamine (Medetalibeyoğlu, Beytur, & Yüksek, 2018). Another synthesis route involves bromination and hydrolysis starting from 4-bromo-2-fluorotoluene to eventually yield Methyl 4-bromo-2-methoxybenzoate (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure optimization and analysis, utilizing methods like Density Functional Theory (DFT), provide insights into the compound's electronic properties, molecular electrostatic potential, and structural parameters such as bond angles and lengths. The compound's structural and spectroscopic data can be accurately predicted using DFT/B3LYP and Hartree–Fock method with basis sets like 6-311G(d) and 3-21G (Kotan & Yuksek, 2021).

Chemical Reactions and Properties

Methyl 3,4-dihydroxy-5-methoxybenzoate undergoes various chemical reactions, forming different products based on the reactants and conditions. For example, it can participate in electrophilic cyclisation reactions to yield tetrahydrofurans, showcasing its versatility in organic synthesis (Iqbal, Pandey, & Chauhan, 1991).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Single crystal X-ray diffraction studies, for instance, provide detailed insights into the crystal packing and intermolecular interactions within the compound, which are essential for its application in various fields (Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined through various spectroscopic and computational studies. Techniques such as FT-IR, NMR, and mass spectroscopy, alongside quantum chemical calculations, provide comprehensive details on the compound's electronic structure, molecular orbitals, and potential chemical behavior under different conditions (Karrouchi et al., 2021).

Scientific Research Applications

Bacterial Degradation and Methanol Production

Methyl 3,4-dihydroxy-5-methoxybenzoate, also known as 3-O-methylgallic acid, has been studied in bacterial degradation processes. In research conducted by Donnelly and Dagley (1980), it was observed that a strain of Pseudomonas putida could oxidize 3-O-methylgallic acid. This process is significant in the bacterial metabolism of aromatic compounds, leading to the production of methanol as a byproduct. The study provides insights into the microbial degradation pathways of methoxybenzoic acids and their role in natural methanol production (Donnelly & Dagley, 1980).

Corrinoid-Dependent Methyl Transfer Reactions

Another aspect of the scientific application of methyl 3,4-dihydroxy-5-methoxybenzoate is its involvement in corrinoid-dependent methyl transfer reactions. Stupperich and Konle (1993) demonstrated that proteins from Sporomusa ovata use methoxybenzoates, including 3,4-dihydroxy-5-methoxybenzoate, for methyl transfer reactions. This research highlights the biochemical pathways utilized by certain bacteria to metabolize methoxyaromatic compounds and the role of these compounds in microbial metabolism (Stupperich & Konle, 1993).

Antioxidant and Lipoxygenase Inhibitory Activities

In pharmacological research, methyl 3,4-dihydroxy-5-methoxybenzoate has been identified to possess significant antioxidant and lipoxygenase inhibitory activities. Khan et al. (2008) isolated this compound from Cotoneaster racemiflora, showcasing its potential in medicinal chemistry, particularly in the development of anti-inflammatory and antioxidant agents (Khan et al., 2008).

properties

IUPAC Name

methyl 3,4-dihydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVUKXKEXOTUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192562
Record name M3OMG
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydroxy-5-methoxybenzoate

CAS RN

3934-86-9
Record name M3OMG
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Synthesis routes and methods I

Procedure details

To a solution of 3,4,5-trihydroxy-benzoic acid methyl ester (50 g, 0.27 mol) and Na2B4O7 (50 g) in water (1000 mL) was added Me2SO4 (120 mL) and aqueous NaOH solution (25%, 200 mL) successively at room temperature. The mixture was stirred at room temperature for 6 h before it was cooled to 0° C. The mixture was acidified to pH ˜2 by adding conc. H2SO4 and then filtered. The filtrate was extracted with EtOAc (500 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under reduced pressure to give methyl 3,4-dihydroxy-5-methoxybenzoate (15.3 g 47%), which was used in the next step without further purification.
Quantity
50 g
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reactant
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Na2B4O7
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50 g
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120 mL
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200 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

In 2.95 l of a 5% aqueous solution of borax was dissolved 36.8 g of methyl 3,4,5-trihydroxybenzoate, and the solution was stirred at room temperature for 5 hours. Then, 110.5 ml of dimethyl sulfate and a solution of sodium hydroxide were dropped into the solution and the reaction mixture was further stirred for 5 hours. After cooling, the mixture was made acidic by concentrated sulfuric acid and extracted with ethyl acetate. The solvent was removed from the extract to obtain 25.5 g of methyl 5-methoxy-3,4-dihydroxybenzoate (the yield was 64.5%).
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110.5 mL
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36.8 g
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aqueous solution
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borax
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solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-dihydroxy-5-methoxybenzoate
Reactant of Route 2
Methyl 3,4-dihydroxy-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-dihydroxy-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4-dihydroxy-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4-dihydroxy-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4-dihydroxy-5-methoxybenzoate

Citations

For This Compound
32
Citations
JH Wang, KQ Chen, JX Jiang, HY Li, JP Pan… - European Journal of …, 2020 - Springer
Background and Objectives Methyl 3,4-dihydroxybenzoate (MDHB) has the potential to prevent neurodegenerative diseases (NDDs). The present work investigated its excretion, …
Number of citations: 1 link.springer.com
S Khan, S Yasmeen, N Afza, A Malik… - … für Naturforschung B, 2008 - degruyter.com
Phytochemical investigation of the chloroform soluble fraction of the methanolic extract of Cotoneaster racemiflora resulted in the isolation of two new aromatic esters named cotonoates …
Number of citations: 11 www.degruyter.com
SY Shafiullah Khana, N Afzaa, A Malikb, L Iqbala… - academia.edu
Phytochemical investigation of the chloroform soluble fraction of the methanolic extract of Cotoneaster racemiflora resulted in the isolation of two new aromatic esters named cotonoates …
Number of citations: 2 www.academia.edu
SB Kalidhar - National Journal of Plant Improvement, 2005 - cabdirect.org
Phytochemical study of the leaves of Acacia arabica afforded five compounds ie 1-dotriacontanol, methyl 3, 4-dihydroxy-5-methoxybenzoate, methyl gallate, 3, 5, 7, 2′, 3′, 4′-…
Number of citations: 0 www.cabdirect.org
L Fan, X Wang, J Huang, C Gan, S Jiang… - Journal of …, 2020 - Wiley Online Library
A selective, accurate, and efficient liquid chromatography‐tandem mass spectrometry method was developed for the simultaneous determination of 13 phenolic acids. Additionally, for …
T Matsumoto, S Imai, T Yamaguchi… - Bulletin of the …, 1985 - journal.csj.jp
Conversion of 3-methoxy-4,5-methylenedioxybenzaldehyde into (2RS,3SR,4RS)-2-methoxycarbonyl-4-(3-methoxy-4,5-methylenedioxyphenyl)-3-methyl-4-butanolide (11) was carried …
Number of citations: 10 www.journal.csj.jp
WG Zhang, R Zhao, J Ren, LX Ren… - … der Pharmazie: An …, 2007 - Wiley Online Library
A total synthetic route for two natural dihydrostilbenes with significant cytotoxicity toward human cancer cell lines, (3‐(2‐(7‐methoxybenzo[d][1,3]dioxol‐5‐yl)ethyl)phenol 1a and 6‐(3‐…
Number of citations: 27 onlinelibrary.wiley.com
M Altemöller, T Gehring, J Cudaj, J Podlech… - 2009 - Wiley Online Library
Graphislactones A–H and the structurally related ulocladol are highly oxygenated resorcylic lactones produced by lichens and fungi. We present total syntheses of graphislactones A, C–…
S Saito, J Kawabata - Helvetica chimica acta, 2006 - Wiley Online Library
Protocatechuic acid (= 3,4‐dihydroxybenzoic acid; 1) exhibits a significantly slow DPPH (= 2,2‐diphenyl‐1‐picrylhydrazyl) radical‐scavenging reaction compared to its esters in …
Number of citations: 48 onlinelibrary.wiley.com
MN Aboul‐Enein, AA El‐Azzouny, F Ragab… - …, 2019 - Wiley Online Library
The current work describes the synthesis of new series of N‐(1‐(cyclohexylcarbamoyl) cyclohexyl)‐N‐phenylarylamides (10 a‐h) and 3‐cyclohexyl‐1,2‐diphenyl and 2‐(substituted …

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